N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]furan-2-carboxamide
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Overview
Description
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is a compound that features a pyrazole ring substituted with a bromine atom and a furanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Propyl Chain: The 4-bromo-1H-pyrazole is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Furanamide Group: The final step involves the reaction of the propyl-substituted pyrazole with furan-2-carboxylic acid chloride in the presence of a base to form the furanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the furanamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
Scientific Research Applications
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE.
Furan-2-carboxylic acid chloride: Another precursor used in the synthesis.
Uniqueness
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is unique due to its specific combination of a brominated pyrazole ring and a furanamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12BrN3O2 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c12-9-7-14-15(8-9)5-2-4-13-11(16)10-3-1-6-17-10/h1,3,6-8H,2,4-5H2,(H,13,16) |
InChI Key |
IEFIPPXEAKHIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN2C=C(C=N2)Br |
Origin of Product |
United States |
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